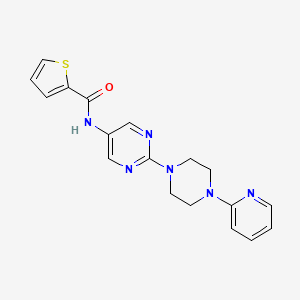

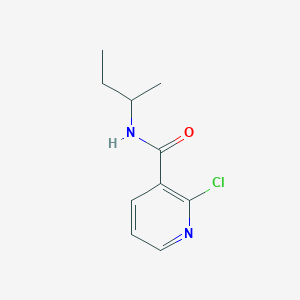

N-(Sec-butyl)-2-chloronicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

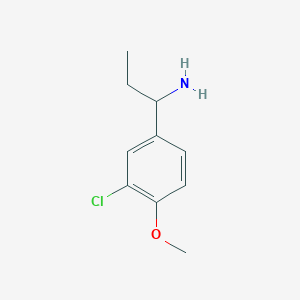

N-(Sec-butyl)-2-chloronicotinamide is a chemical compound that contains a sec-butyl group . The sec-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It is derived from either of the two isomers of butane . The sec-butyl group is connected at one of the non-terminal (internal) carbon atoms .

Synthesis Analysis

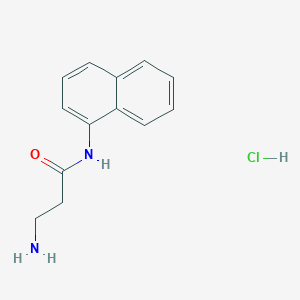

The synthesis of N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . Broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields are a few important features of this methodology .Molecular Structure Analysis

The sec-butyl group in N-(Sec-butyl)-2-chloronicotinamide is chiral . The carbon atom at position 2 is a stereocenter . It has four different groups attached: −H, −CH3, −CH2−CH3, and −R (the R group is not equal to those three groups) .Chemical Reactions Analysis

Organolithium reagents, including n-BuLi, are used in the synthesis of specific aldehydes and ketones . One such synthetic pathway is the reaction of an organolithium reagent with disubstituted amides .Physical And Chemical Properties Analysis

One of the most useful chemical properties of n-BuLi is its ability to deprotonate a wide range of weak Brønsted acids . t-Butyllithium and s-butyllithium are more basic . n-BuLi can deprotonate (that is, metalate) many types of C−H bonds, especially where the conjugate base is stabilized by electron delocalization or one or more heteroatoms (non-carbon atoms) .Applications De Recherche Scientifique

Electrical Laminates and Composite Materials

While not directly related to its pharmacological properties, N-sec-butyl Pentedrone has applications in composite materials. Unsaturated polyester resin-based electrical laminates benefit from its ease of fabrication, low cost, and excellent insulation properties . These laminates find use in electrical engineering and insulation applications.

Safety and Hazards

Orientations Futures

There are several areas of future research related to N-(Sec-butyl)-2-chloronicotinamide, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of its effects on the environment and its potential use in agriculture as a pest repellent .

Mécanisme D'action

Target of Action

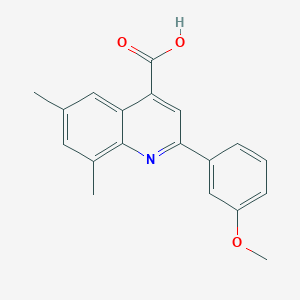

N-(Sec-butyl)-2-chloronicotinamide is a complex chemical compoundIt is known that nitrile-containing pharmaceuticals, like n-(sec-butyl)-2-chloronicotinamide, can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that N-(Sec-butyl)-2-chloronicotinamide may interact with its targets through a similar mechanism.

Biochemical Pathways

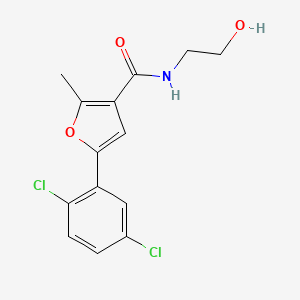

It is known that butachlor, a chloroacetamide herbicide, inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . Given the structural similarities, N-(Sec-butyl)-2-chloronicotinamide may affect similar pathways.

Pharmacokinetics

It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .

Result of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that N-(Sec-butyl)-2-chloronicotinamide may have similar effects.

Action Environment

It is known that the environment can influence the action of organolithium reagents . This suggests that environmental factors may also influence the action of N-(Sec-butyl)-2-chloronicotinamide.

Propriétés

IUPAC Name |

N-butan-2-yl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUEXNFXGGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2608098.png)

![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)

![3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2608106.png)

![(Z)-{1-amino-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B2608113.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)